4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

mTOR PI3K Kinase Selectivity

This morpholinopyrimidine-pyrazole hybrid features a distinct 3-methyl-1-phenylpyrazole substituent that differs from common unsubstituted-phenyl or heteroaryl analogs. SAR studies on related scaffolds show such modifications can alter kinase affinity by >1000-fold and fully reverse selectivity between mTOR and PI3Kα. Without direct comparator data for this exact compound, assuming equivalence to any other kinase inhibitor is scientifically unjustifiable. Ideal as a structural probe for broad kinase selectivity panels and as a starting point for scaffold-hopping medicinal chemistry to generate novel IP. Its low molecular weight (321.4 g/mol) and morpholine moiety suggest favorable drug-like properties for parallel ADME profiling.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B4462177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C2=NC(=NC=C2)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C18H19N5O/c1-14-16(13-23(21-14)15-5-3-2-4-6-15)17-7-8-19-18(20-17)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3
InChIKeyDHCMJHUKTPJXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine: Core Structure and Procurement Considerations


The compound 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine (C18H19N5O, MW 321.4 g/mol) is a synthetic small molecule belonging to the morpholinopyrimidine-pyrazole hybrid class [1]. Its structure features a 2-morpholinopyrimidine core linked at the 4-position to a 3-methyl-1-phenyl-1H-pyrazole moiety. This scaffold is a recognized privileged structure in kinase inhibitor discovery, notably explored in mTOR/PI3K and JAK/STAT pathways [2]. However, a systematic search of primary literature, patents, and authoritative databases (excluding prohibited sources) reveals a critical evidence gap: no publicly available, head-to-head quantitative biological activity data (e.g., IC50, Ki, cellular assay results) comparing this specific compound directly against its closest structural analogs could be identified. This absence of direct comparator data means its differentiation profile remains uncharacterized in the peer-reviewed domain, a key factor for scientific procurement decisions.

Procurement Risks: Why 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine Cannot Be Casually Substituted


Within the morpholinopyrimidine-pyrazole class, minor structural modifications are known to cause profound shifts in kinase selectivity and potency, rendering generic substitution highly risky. Published SAR studies on analogous pyrazolopyrimidine mTOR inhibitors demonstrate that changing the nature of the substituent on the pyrazole or pyrimidine ring can alter target affinity by over 1000-fold and completely reverse selectivity between mTOR and PI3Kα [1]. Specifically, the 3-methyl-1-phenylpyrazole motif in the target compound presents a distinct steric and electronic environment compared to common analogs bearing unsubstituted phenyl or heteroaryl groups. Without directly comparative quantitative data for this exact compound, assuming functional equivalence to any other morpholinopyrimidine or pyrazole-containing kinase inhibitor is scientifically unjustifiable and could invalidate experimental results.

Quantitative Differentiation Evidence for 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine


Kinase Profiling Selectivity: Inferring from Class-Level mTOR vs. PI3K Selectivity Data

Direct quantitative comparison data for this compound are absent from accessible primary sources. However, class-level inference from structurally related 4-morpholino-6-aryl-pyrazolo[3,4-d]pyrimidines demonstrates that the morpholine substituent contributes critically to mTOR binding affinity. In a seminal study, compound 5u (mTOR IC50 = 9 nM; PI3Kα IC50 = 1962 nM) achieved 218-fold selectivity through optimized aryl substitution [1]. The target compound, bearing a 3-methyl-1-phenylpyrazole instead of the indole-based aryl group, is likely to exhibit a divergent selectivity profile, but no direct measurement exists to quantify this difference.

mTOR PI3K Kinase Selectivity

Predicted Physicochemical Property Differentiation from Common Kinase Inhibitor Scaffolds

The compound's calculated molecular weight (321.4 g/mol) and the presence of a morpholine ring distinguish it from larger, less soluble kinase inhibitors. By class-level inference, the morpholinopyrimidine scaffold often confers improved aqueous solubility and permeability compared to fully aromatic heterocyclic systems [1]. However, no experimentally measured logP, solubility, or permeability data for this specific compound are available from primary sources to substantiate a quantitative differentiation claim against close analogs.

Physicochemical Properties Drug-likeness Permeability

Synthetic Accessibility and Scaffold Novelty for Medicinal Chemistry Campaigns

The pyrazole-pyrimidine non-fused linkage in this compound represents a scaffold distinct from the more extensively characterized pyrazolo[3,4-d]pyrimidine fused systems (e.g., those in patents US20080234262 and WO2010056320) [1]. This structural divergence may offer novel vectors for lead optimization and intellectual property generation. However, the absence of biological data prevents quantification of any potency or selectivity advantage relative to fused analogs. The compound therefore serves as a scaffold-hopping starting point rather than a validated lead.

Scaffold Hopping Medicinal Chemistry Lead Optimization

Recommended Research Applications for 4-[4-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine Based on Available Evidence


Kinase Selectivity Screening Panel for Morpholinopyrimidine SAR Exploration

Given the class-level inference of kinase inhibition potential, this compound is best suited as a structural probe in broad kinase selectivity panels. Researchers can use it to map how the 3-methyl-1-phenylpyrazole substituent influences activity against a panel of kinases (e.g., mTOR, PI3K isoforms, JAK family) relative to published morpholinopyrimidine analogs. This primary screening data would fill the critical evidence gap identified in Section 3 and enable rational procurement decisions for follow-up studies.

Scaffold-Hopping Medicinal Chemistry Program for Novel Kinase Inhibitor IP Generation

The non-fused pyrazole-pyrimidine scaffold, distinct from the heavily patented pyrazolo[3,4-d]pyrimidine series, makes this compound a viable starting point for scaffold-hopping medicinal chemistry campaigns. Procurement is recommended for research groups aiming to generate novel intellectual property around kinase inhibitors, where the structural differentiation may translate into unique selectivity profiles pending empirical validation.

Physicochemical Property Profiling in Parallel with Biological Evaluation

The compound's relatively low molecular weight (321.4 g/mol) and morpholine moiety suggest potentially favorable drug-like properties. It is recommended for parallel profiling of experimental solubility, logP, and permeability alongside kinase inhibition assays. This integrated approach would generate the quantitative comparator data currently missing, enabling evidence-based differentiation from higher molecular weight kinase inhibitor chemotypes.

Quote Request

Request a Quote for 4-[4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.